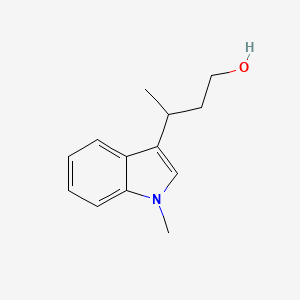

(3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol

CAS No.:

Cat. No.: VC16490030

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO |

|---|---|

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 3-(1-methylindol-3-yl)butan-1-ol |

| Standard InChI | InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3 |

| Standard InChI Key | WHQZINALYHALBY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCO)C1=CN(C2=CC=CC=C21)C |

Introduction

Structural and Stereochemical Properties

The molecular framework of (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol consists of a butan-1-ol chain attached to a 1-methylindole moiety at the third carbon. The indole ring, a bicyclic structure combining benzene and pyrrole rings, is substituted with a methyl group at the 1-position, while the hydroxyl group terminates the butanol chain. Chirality at the third carbon creates two enantiomers: the (3R) and (3S) forms. Stereochemical differences significantly influence biological activity, as seen in analogous compounds where enantiomers exhibit distinct binding affinities to serotonin receptors .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 406920-76-1 (S-enantiomer) |

| Chiral Center | C3 (R configuration) |

Synthesis and Industrial Production

Chiral Synthesis Strategies

The synthesis of (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol likely mirrors methods used for its S-enantiomer, which involve Grignard reactions and chiral reduction. For example, the S-enantiomer is synthesized via methylmagnesium bromide addition to indole derivatives, followed by chiral catalysts like BINAP-ruthenium complexes to achieve enantiomeric excess . Industrial-scale production may employ continuous flow reactors to enhance yield and purity, though specific protocols for the R-enantiomer remain proprietary.

Retrosynthetic Considerations

Retrosynthetic analysis suggests feasible routes starting from 1-methylindole. Key steps include:

-

Alkylation: Introducing the butanol chain via nucleophilic substitution.

-

Chiral Resolution: Using enzymatic or chromatographic methods to isolate the R-enantiomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume